2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures being employed to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the hydrazide moiety would produce amines.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide moiety are likely involved in these interactions, potentially inhibiting or activating certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- **2-{[5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of a triazole ring, a sulfanyl group, and a hydrazide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H21BrFN5OS |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21BrFN5OS/c1-16-3-7-18(8-4-16)24-30-31-25(32(24)21-10-5-17(2)6-11-21)34-15-23(33)29-28-14-19-13-20(26)9-12-22(19)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChI Key |
DFCNIMODHMLUAQ-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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